(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC17386190
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11N3O4 |
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Molecular Weight | 273.24 g/mol |
IUPAC Name | 5-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18)/t9-/m0/s1 |
Standard InChI Key | IICWMVJMJVXCLY-VIFPVBQESA-N |
Isomeric SMILES | C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named (S)-5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, with the (S) configuration denoting the absolute stereochemistry at the piperidine ring’s 3rd position . Its molecular formula is C₁₃H₁₁N₃O₄, yielding a molecular weight of 273.24 g/mol . The structure comprises two fused heterocyclic systems: an isoindoline-1,3-dione (phthalimide) and a 2,6-dioxopiperidine (glutarimide) (Fig. 1).
Property | Value | Source |
---|---|---|
Melting point | >300 °C | |
Boiling point | 603.8±50.0 °C (Predicted) | |
Density | 1.570±0.06 g/cm³ (Predicted) | |
Solubility | Aqueous Base (Slight), DMSO | |
pKa | 10.83±0.40 (Predicted) |
Figure 1: 2D structure of (S)-5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. The (S)-configured carbon is highlighted (PubChem CID: 9816958) .
Stereochemical Considerations
The (S) enantiomer exhibits distinct biological activity compared to its (R) counterpart, as stereochemistry critically influences binding to cereblon . The piperidine ring’s 3-position chirality determines the spatial orientation of the dioxopiperidine moiety, which is essential for recruiting CRBN in PROTAC designs .
Synthesis and Synthetic Routes
Key Synthetic Strategies
The compound is typically synthesized via a multi-step protocol:
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Amination of 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: Nitration followed by reduction introduces the 5-amino group on the phthalimide core .
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Chiral Resolution: Racemic mixtures are resolved using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer .
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
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¹H-NMR (400 MHz, CDCl₃/CD₃OD): Peaks at δ 8.40–8.18 (m, 1H, aromatic), 7.76–7.60 (m, 3H, phthalimide protons), and 5.08–4.73 (m, 2H, piperidine protons) .
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¹³C-NMR: Carbonyl resonances at δ 170–175 ppm (dioxopiperidine and phthalimide C=O) .
Mass Spectrometry:
Pharmacological and Biomedical Applications
Immunomodulatory and Anti-inflammatory Activity
The compound’s phthalimide-glutarimide scaffold enables CRBN binding, mimicking IMiDs like lenalidomide . CRBN recruitment triggers ubiquitination and degradation of substrate proteins (e.g., IKZF1/3), making it valuable in treating hematologic malignancies .
Role in PROTAC Development
As a CRBN-binding warhead, it is incorporated into PROTACs to degrade disease-causing proteins. For example, PROTACs targeting Bruton’s tyrosine kinase (BTK) or androgen receptor (AR) use this moiety to hijack the ubiquitin-proteasome system .
Table 2: PROTACs Incorporating (S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
PROTAC Target | Structure | Efficacy (IC₅₀) | Source |
---|---|---|---|
BTK | BTK ligand-(PEG linker)-CRBN ligand | 5–10 nM | |
AR | Enzalutamide-(alkyl linker)-CRBN ligand | <50 nM |
Analytical and Regulatory Considerations
Quality Control Methods
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HPLC Purity: >98% purity achieved using C18 columns (mobile phase: acetonitrile/0.1% TFA) .
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Chiral HPLC: Chiralpak AD-H column confirms enantiomeric excess >99% for the (S)-form .
Future Directions and Challenges
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